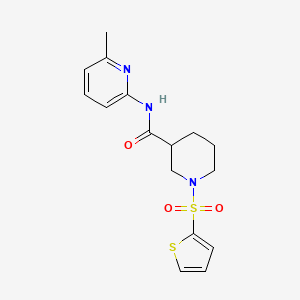

N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S2/c1-12-5-2-7-14(17-12)18-16(20)13-6-3-9-19(11-13)24(21,22)15-8-4-10-23-15/h2,4-5,7-8,10,13H,3,6,9,11H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYLIRKGZXWRSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 278.38 g/mol. Its structure features a piperidine ring substituted with a thiophenesulfonyl group and a methylpyridine moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₂S |

| Molecular Weight | 278.38 g/mol |

| CAS Number | 941973-43-9 |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including triple-negative breast cancer (TNBC) cells.

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways associated with tumor growth. For instance, it has been shown to inhibit the phosphorylation of STAT3, a transcription factor implicated in many cancers, including TNBC .

Table 2: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| TNBC | 8.30 | Inhibition of STAT3 phosphorylation | |

| Various Solid Tumors | Not specified | Induction of apoptosis |

Neuropharmacological Effects

In addition to its anticancer properties, there is evidence suggesting that this compound may interact with neurotransmitter systems. Structure-activity relationship (SAR) studies indicate that piperidine derivatives can exhibit selective affinity for dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET) . This suggests potential applications in treating neuropsychiatric disorders.

Case Studies

- Study on Antiproliferative Activity : A recent study evaluated the antiproliferative activity of various piperidine derivatives, including this compound. The results indicated that this compound had a notable effect on cell viability in TNBC models, outperforming several known chemotherapeutics .

- Neurotransmitter Interaction : Another investigation focused on the interaction of similar piperidine compounds with monoamine transporters. The findings revealed that certain substitutions on the piperidine ring could enhance selectivity towards DAT, suggesting possible therapeutic avenues for conditions like depression or ADHD .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural homology with several piperidine- and sulfonyl-containing derivatives. Below is a comparative analysis based on substituent groups, molecular properties, and reported biological activities.

Key Observations

This may reduce oxidative degradation in vivo . The 6-methylpyridin-2-yl group provides steric bulk and π-π stacking capability, differing from the pyrrolidin-1-yl or morpholino groups in analogs like 6h and 6i. Such variations may alter receptor binding kinetics .

Thermal Stability :

- Analogs with phenylsulfonyl groups (6h, 6i, 6d) exhibit higher melting points (138–188°C) compared to the target compound (data unavailable), suggesting stronger intermolecular forces in phenylsulfonyl derivatives .

Biological Relevance: Compound 6d (with a 3-fluorophenylamino group) demonstrated moderate anti-hyperglycemic activity, attributed to its ability to modulate glucose transporters. The target compound’s thiophene group may confer distinct selectivity due to sulfur’s polarizability .

Q & A

Q. What are the primary synthetic routes for N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide, and how can reaction conditions be optimized for higher yield?

Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperidine-3-carboxamide backbone via amidation or coupling reactions.

- Step 2: Introduction of the thiophene sulfonyl group using sulfonylation reagents (e.g., thiophene-2-sulfonyl chloride).

- Step 3: Functionalization of the pyridine ring at the 6-methyl position.

Optimization Strategies:

- Use green solvents (e.g., ethanol/water mixtures) to reduce environmental impact .

- Monitor reaction progress with thin-layer chromatography (TLC) and NMR spectroscopy to minimize byproducts .

- Adjust temperature (e.g., reflux for sulfonylation) and stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) to maximize yield .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming purity?

Answer: Key characterization methods include:

- NMR Spectroscopy: 1H/13C NMR to verify substitution patterns on the piperidine, pyridine, and thiophene rings .

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (306.38 g/mol) and fragmentation patterns .

- HPLC: Purity assessment (>95% by reverse-phase chromatography) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are recommended for evaluating its anti-inflammatory or antimicrobial activity?

Answer:

- Anti-inflammatory: Test inhibition of COX-2 or TNF-α in LPS-stimulated macrophage models (e.g., RAW 264.7 cells) .

- Antimicrobial: Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target specificity?

Answer:

-

Key SAR Insights:

Modification Site Impact on Activity Reference Thiophene sulfonyl group Critical for enzyme inhibition (e.g., kinases) 6-Methyl pyridine Enhances lipophilicity and blood-brain barrier penetration Piperidine ring substitution Alters binding affinity to G-protein-coupled receptors -

Methodology: Synthesize analogs with substitutions (e.g., replacing thiophene with furan) and compare IC50 values in target-specific assays .

Q. What strategies are effective for identifying and validating molecular targets (e.g., enzymes or receptors) of this compound?

Answer:

- Target Identification:

- Chemoproteomics: Use biotinylated probes for pull-down assays to isolate interacting proteins .

- Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibited kinases .

- Validation:

- Knockout/RNAi Models: Assess activity in target-deficient cell lines .

- X-ray Crystallography: Resolve co-crystal structures to map binding interactions .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed in preclinical studies?

Answer:

- Pharmacokinetic Analysis: Measure plasma half-life, bioavailability, and metabolite formation using LC-MS/MS .

- Toxicity Screening: Conduct hERG inhibition assays and micronucleus tests to rule out off-target effects .

- Formulation Optimization: Use PEGylation or liposomal encapsulation to improve solubility and stability .

Q. What computational methods are suitable for resolving contradictions in experimental data (e.g., conflicting enzyme inhibition results)?

Answer:

Q. How can green chemistry principles be integrated into large-scale synthesis without compromising yield?

Answer:

- Catalysis: Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for hydrogenation) .

- Solvent Recycling: Implement closed-loop systems for dimethylformamide (DMF) or toluene recovery .

- Waste Reduction: Use flow chemistry to minimize excess reagents and byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.